molecular formula C3H7BrHg B12648902 Mercury, bromopropyl- CAS No. 18257-68-6

Mercury, bromopropyl-

Cat. No.: B12648902
CAS No.: 18257-68-6
M. Wt: 323.58 g/mol
InChI Key: WPQZXRFFGSOHES-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mercury, bromopropyl- is an organomercury compound that contains a mercury atom bonded to a bromopropyl group. Organomercury compounds are known for their significant toxicity and have been used in various applications, including as preservatives, antiseptics, and in industrial processes. The unique properties of mercury, bromopropyl- make it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mercury, bromopropyl- typically involves the reaction of mercury(II) salts with bromopropyl compounds. One common method is the reaction of mercury(II) chloride with 3-bromopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of mercury, bromopropyl- follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds due to their toxicity. The reaction conditions are optimized to maximize yield and purity while minimizing the release of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

Mercury, bromopropyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.

    Reduction: Reduction reactions can convert mercury, bromopropyl- to elemental mercury and other reduced forms.

    Substitution: The bromopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, and halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Mercury(II) oxide and bromopropyl derivatives.

    Reduction: Elemental mercury and reduced organic compounds.

    Substitution: Various substituted organomercury compounds.

Scientific Research Applications

Mercury, bromopropyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its effects on biological systems, including its toxicity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic applications and as a model compound for studying mercury toxicity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of mercury, bromopropyl- involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound binds to the thiol groups, disrupting the normal function of these proteins and leading to cellular toxicity. This interaction can affect various molecular pathways, including those involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Methylmercury: Another organomercury compound known for its high toxicity and environmental impact.

    Ethylmercury: Used in vaccines as a preservative (thimerosal) and has similar toxicological properties.

    Phenylmercury: Employed in industrial applications and as a fungicide.

Uniqueness

Mercury, bromopropyl- is unique due to its specific bromopropyl group, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications where other organomercury compounds may not be effective.

Conclusion

Mercury, bromopropyl- is a versatile organomercury compound with significant applications in scientific research and industry. Its unique properties and reactivity make it a valuable tool in various fields, despite its inherent toxicity. Understanding its preparation, reactions, and mechanisms of action is crucial for its safe and effective use.

Properties

CAS No.

18257-68-6

Molecular Formula

C3H7BrHg

Molecular Weight

323.58 g/mol

IUPAC Name

bromo(propyl)mercury

InChI

InChI=1S/C3H7.BrH.Hg/c1-3-2;;/h1,3H2,2H3;1H;/q;;+1/p-1

InChI Key

WPQZXRFFGSOHES-UHFFFAOYSA-M

Canonical SMILES

CCC[Hg]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.